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molecular formula C9H11BrN2 B1286013 5-Bromo-2-(pyrrolidin-1-yl)pyridine CAS No. 210963-93-2

5-Bromo-2-(pyrrolidin-1-yl)pyridine

Cat. No. B1286013
M. Wt: 227.1 g/mol
InChI Key: MEVCTGBLQDZPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07396844B1

Procedure details

2.6 g (11.1 mmol) of 5-bromo-2-(pyrrolidine-1-yl)pyridine was dissolved in 30 ml of dimethylformamide. 8.9 ml (220 mmol) of methanol, 3.06 ml (22 mmol) of triethylamine, 124 mg (0.5 mmol) of palladium (II) acetate and 2.7 g (11.1 mmol) of triphenylphosphine were added to the solution, and they were stirred in the presence of carbon monoxide at 70° C. overnight. After the treatment with ethyl acetate as the extractant in an ordinary manner, the crude product was obtained, which was purified by the silica gel column chromatography to obtain the title compound.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Quantity
3.06 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
124 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrC1C=CC([N:8]2[CH2:12]CCC2)=NC=1.[CH3:13][OH:14].[CH2:15]([N:17]([CH2:20][CH3:21])[CH2:18][CH3:19])[CH3:16].C1(P([C:35]2[CH:40]=[CH:39]C=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C]=[O:42]>CN(C)C=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C>[N:17]1([C:20]2[CH:21]=[CH:39][C:40]([C:35]([O:14][CH3:13])=[O:42])=[CH:12][N:8]=2)[CH2:18][CH2:19][CH2:16][CH2:15]1 |f:6.7.8,^3:40|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
8.9 mL
Type
reactant
Smiles
CO
Name
Quantity
3.06 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
124 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was purified by the silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=NC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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